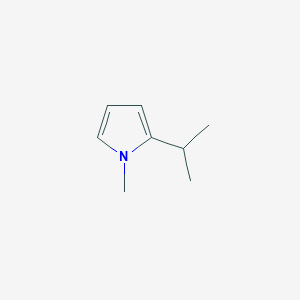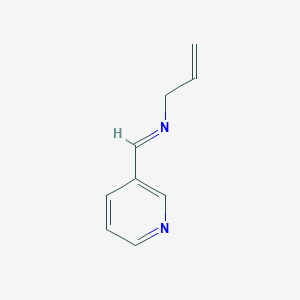
N-Allyl(3-pyridyl)methaneimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl(3-pyridyl)methaneimine, also known as AP-18, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the imine family of compounds and is commonly used as a ligand in metal-catalyzed reactions. In
Mechanism Of Action
The mechanism of action of N-Allyl(3-pyridyl)methaneimine is complex and varies depending on the specific application. As a ligand in metal-catalyzed reactions, N-Allyl(3-pyridyl)methaneimine coordinates with the metal ion to form a stable complex. The resulting complex can then undergo a range of reactions, depending on the specific conditions.
In the case of its use as a fluorescent probe, N-Allyl(3-pyridyl)methaneimine binds to the metal ion, causing a change in its electronic structure. This change results in the emission of fluorescence, which can be detected and measured.
Biochemical and Physiological Effects
While N-Allyl(3-pyridyl)methaneimine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that the compound may have potential as an anti-cancer agent. One study found that N-Allyl(3-pyridyl)methaneimine was able to induce apoptosis, or programmed cell death, in cancer cells in vitro. However, further studies are needed to fully understand the potential therapeutic applications of N-Allyl(3-pyridyl)methaneimine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Allyl(3-pyridyl)methaneimine in lab experiments is its versatility. The compound can be used as a ligand in a wide range of metal-catalyzed reactions, making it a valuable tool for synthetic chemists. In addition, its fluorescence properties make it a useful probe for detecting metal ions in biological and environmental samples.
However, there are also some limitations to the use of N-Allyl(3-pyridyl)methaneimine in lab experiments. The compound can be difficult to synthesize, and the reaction conditions must be carefully controlled to obtain a pure sample. In addition, its fluorescence properties can be affected by the presence of other molecules in the sample, making it less reliable as a probe in complex biological samples.
Future Directions
There are several potential future directions for research on N-Allyl(3-pyridyl)methaneimine. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible to researchers. Another potential direction is the further exploration of its anti-cancer properties, which could lead to the development of new cancer therapies.
In addition, there is potential for the development of new sensors and probes based on the fluorescence properties of N-Allyl(3-pyridyl)methaneimine. These could be used in a wide range of applications, including environmental monitoring and medical diagnostics.
Conclusion
N-Allyl(3-pyridyl)methaneimine is a versatile compound that has been extensively studied for its potential use in scientific research. Its properties as a ligand and fluorescent probe make it a valuable tool for synthetic chemists and biologists alike. While there is still much to learn about the compound, its potential applications in fields such as cancer therapy and environmental monitoring make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-Allyl(3-pyridyl)methaneimine involves the reaction of 3-pyridylmethanamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to yield a pure sample of N-Allyl(3-pyridyl)methaneimine.
Scientific Research Applications
N-Allyl(3-pyridyl)methaneimine has been used in a wide range of scientific research applications. One of the most common uses of N-Allyl(3-pyridyl)methaneimine is as a ligand in metal-catalyzed reactions. N-Allyl(3-pyridyl)methaneimine has been shown to be an effective ligand for a variety of metals, including palladium, platinum, and copper. This has led to its use in a range of catalytic reactions, including cross-coupling reactions, C-H bond activation reactions, and asymmetric hydrogenation reactions.
In addition to its use as a ligand, N-Allyl(3-pyridyl)methaneimine has also been studied for its potential as a fluorescent probe. The compound has been shown to exhibit fluorescence in the presence of certain metal ions, including copper and zinc. This property has been exploited for the development of sensors for these metal ions.
properties
IUPAC Name |
N-prop-2-enyl-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSSGBNZJDHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl(3-pyridyl)methaneimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

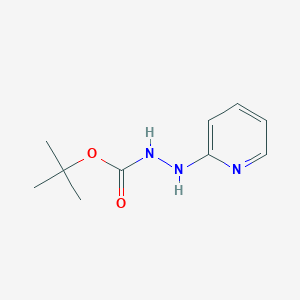
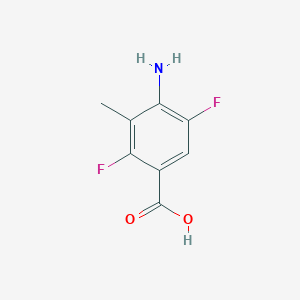
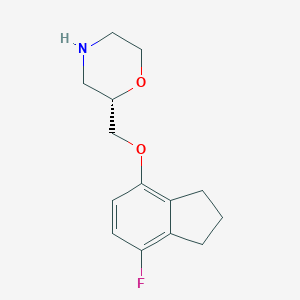

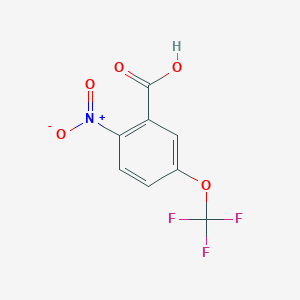
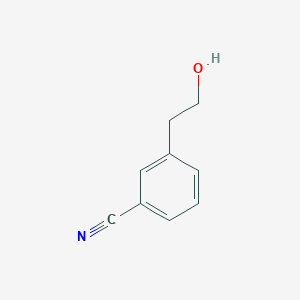

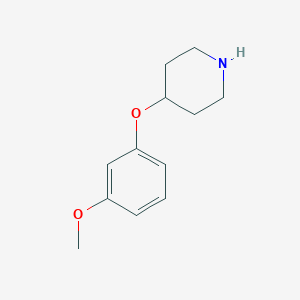
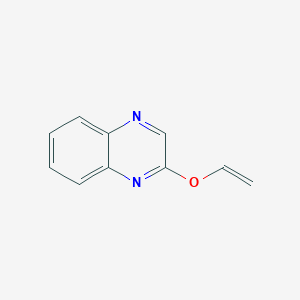
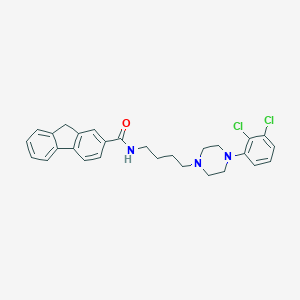

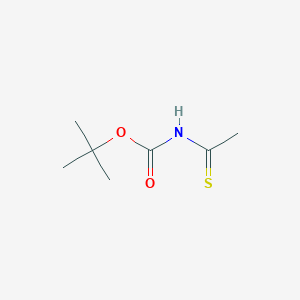
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
